molecular formula C17H26O3 B13974140 Ethyl 2-(octyloxy)benzoate CAS No. 27830-08-6

Ethyl 2-(octyloxy)benzoate

Cat. No.: B13974140
CAS No.: 27830-08-6
M. Wt: 278.4 g/mol
InChI Key: QQCCHSKGRKRZAH-UHFFFAOYSA-N
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Description

Ethyl 2-(octyloxy)benzoate is an ester derivative of benzoic acid, featuring an octyloxy group at the 2-position of the benzene ring and an ethyl ester moiety. Its molecular formula is C₁₇H₂₆O₃, with a molecular weight of 278.39 g/mol. The compound’s structure imparts distinct physicochemical properties, such as high lipophilicity due to the long octyloxy chain, making it suitable for applications requiring hydrophobic interactions.

Properties

CAS No.

27830-08-6

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

ethyl 2-octoxybenzoate

InChI

InChI=1S/C17H26O3/c1-3-5-6-7-8-11-14-20-16-13-10-9-12-15(16)17(18)19-4-2/h9-10,12-13H,3-8,11,14H2,1-2H3

InChI Key

QQCCHSKGRKRZAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-n-octyloxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with octanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-n-octyloxybenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ethyl 2-n-octyloxybenzoate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-n-octyloxybenzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-n-octyloxybenzoic acid.

    Reduction: Formation of 2-n-octyloxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the reagent used.

Scientific Research Applications

Ethyl 2-n-octyloxybenzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of ethyl 2-n-octyloxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The octyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-(octyloxy)benzoate Octyloxy (2) C₁₇H₂₆O₃ 278.39 High lipophilicity; potential use in coatings, plasticizers
Ethyl 2-methoxybenzoate Methoxy (2) C₁₀H₁₂O₃ 180.20 Soluble in ethanol; used in flavoring agents
I-6502 (Ethyl 4-(pentyloxy)benzoate) Pentyloxy (4) + methylisoxazolylamino C₁₈H₂₄N₂O₄ 332.39 Pharmacological activity (e.g., enzyme inhibition)
Ethyl 2-(benzyloxy)benzoate Benzyloxy (2) C₁₆H₁₆O₃ 256.30 Pharmaceutical intermediate
Ethyl 4-(dimethylamino)benzoate Dimethylamino (4) C₁₁H₁₅NO₂ 193.24 High reactivity in resin polymerization
Key Observations:
  • Substituent Effects: Chain Length: this compound’s octyloxy group enhances hydrophobicity compared to shorter chains (e.g., methoxy in Ethyl 2-methoxybenzoate). This reduces water solubility but improves compatibility with nonpolar matrices. Positional Isomerism: Substituent position (2- vs. 4-) influences electronic effects. For example, Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin systems due to the electron-donating para-substituent, whereas ortho-substituted derivatives like this compound may sterically hinder reactions .

Physicochemical Properties

  • Solubility: Ethyl 2-methoxybenzoate is ethanol-soluble, whereas this compound’s long alkyl chain likely limits solubility in polar solvents . Benzyloxy derivatives (e.g., Ethyl 2-(benzyloxy)benzoate) show intermediate polarity due to aromatic substituents .
  • Thermal Stability :
    • Longer alkyl chains (e.g., octyloxy) lower melting points compared to methoxy or benzyloxy derivatives. For instance, Ethyl 2-methoxybenzoate has a documented melting point range, while octyloxy analogues are expected to be liquids at room temperature .

Crystallography and Hydrogen Bonding

  • The octyloxy group’s bulkiness may disrupt such networks, leading to amorphous solid or liquid states .

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